
2-Phenyl-1-(p-tolyl)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-(p-tolyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole core with a phenyl group at the 2-position and a p-tolyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(p-tolyl)benzimidazole typically involves the condensation of o-phenylenediamine with aromatic aldehydes. One common method is the reaction of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. For example, the reaction can be carried out using sodium metabisulfite as an oxidizing agent in a mixture of solvents under mild conditions . Another approach involves the use of heterogeneous catalysts, such as MgO supported on dendritic fibrous nano silica (MgO@DFNS), to achieve high yields and selectivity under ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction parameters. The use of recyclable catalysts and eco-friendly methods is preferred to ensure sustainability and cost-effectiveness. For instance, the MgO@DFNS catalyst has shown promise for industrial applications due to its stability and reusability .
化学反应分析
Types of Reactions
2-Phenyl-1-(p-tolyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
科学研究应用
2-Phenyl-1-(p-tolyl)benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
作用机制
The mechanism of action of 2-Phenyl-1-(p-tolyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The substitution pattern around the benzimidazole nucleus plays a significant role in determining its biological activity .
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Lacks the p-tolyl group, which may affect its biological activity and chemical properties.
1-Phenyl-2-(p-tolyl)benzimidazole: Similar structure but with different substitution positions, leading to variations in activity.
2-(4-Fluorophenyl)-1-phenylbenzimidazole: Contains a fluorine atom, which can enhance its biological activity.
Uniqueness
2-Phenyl-1-(p-tolyl)benzimidazole is unique due to the presence of both phenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
属性
CAS 编号 |
3510-25-6 |
|---|---|
分子式 |
C20H16N2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-2-phenylbenzimidazole |
InChI |
InChI=1S/C20H16N2/c1-15-11-13-17(14-12-15)22-19-10-6-5-9-18(19)21-20(22)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI 键 |
CKZDSNURQWETLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)

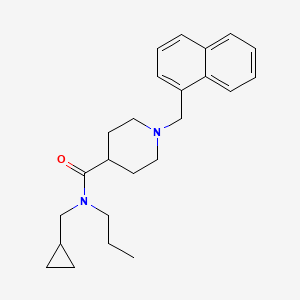
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)
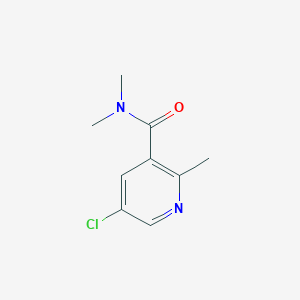
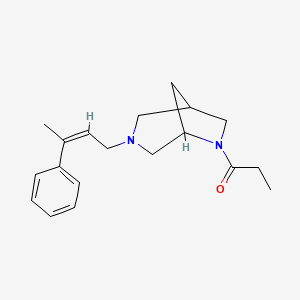
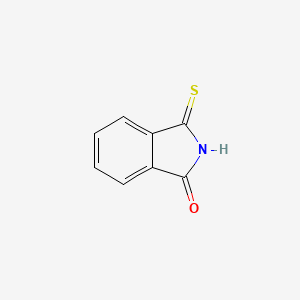
![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)
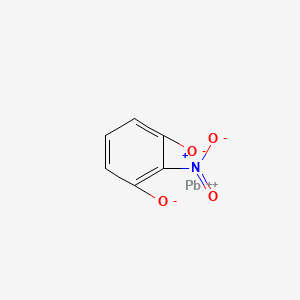
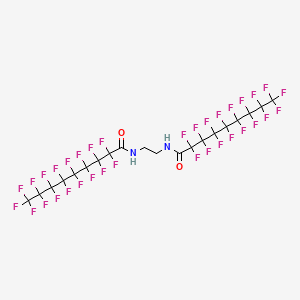
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
